

# The Discovery and Development of Tigulixostat (LC350189): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tigulixostat*

Cat. No.: *B3320960*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tigulixostat** (formerly LC350189) is a novel, non-purine selective xanthine oxidase (XO) inhibitor developed for the treatment of hyperuricemia and gout. By potently and selectively inhibiting XO, **Tigulixostat** effectively reduces the production of uric acid, the key pathological driver of gout. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of **Tigulixostat**, presenting key data and experimental methodologies to inform the scientific and drug development community.

## Introduction

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, leading to painful flares.<sup>[1]</sup> The underlying metabolic disorder is hyperuricemia, a condition of elevated serum uric acid (sUA) levels.<sup>[1]</sup> Xanthine oxidase is a critical enzyme in the purine metabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.<sup>[1]</sup> Inhibition of XO is a well-established therapeutic strategy for lowering sUA levels.<sup>[2]</sup> **Tigulixostat** was developed as a next-generation XO inhibitor with a distinct chemical structure from existing therapies like the purine analog allopurinol, with the aim of providing a potent and well-tolerated treatment option for patients with gout.

## Mechanism of Action

**Tigulixostat** is a selective inhibitor of xanthine oxidase.<sup>[1]</sup> By blocking this enzyme, it reduces the synthesis of uric acid from purine precursors.

## Signaling Pathway: Uric Acid Production

The following diagram illustrates the role of xanthine oxidase in the purine degradation pathway and the point of intervention for **Tigulixostat**.



[Click to download full resolution via product page](#)

Caption: Uric acid production pathway and the inhibitory action of **Tigulixostat**.

## Preclinical Development In Vitro Xanthine Oxidase Inhibition

**Tigulixostat** demonstrated potent inhibitory activity against xanthine oxidase in in vitro assays.

Table 1: In Vitro IC50 Values for **Tigulixostat**

| Enzyme Source | IC50 (μM) |
|---------------|-----------|
| Bovine Milk   | 0.003[3]  |
| Rat Plasma    | 0.073[3]  |

A common method for determining xanthine oxidase inhibitory activity involves a spectrophotometric assay.[4][5]



[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro xanthine oxidase inhibition assay.

#### Protocol Details:

- Reaction Mixture: A typical assay includes the test compound (**Tigulixostat**), a phosphate buffer (e.g., 70 mM, pH 7.5), and a solution of xanthine oxidase (e.g., 0.05 U/mL).[6]
- Pre-incubation: The mixture is pre-incubated to allow for interaction between the inhibitor and the enzyme.[6]
- Reaction Initiation: The reaction is initiated by the addition of the substrate, xanthine.[6]
- Incubation: The reaction is allowed to proceed for a defined period.[6]
- Reaction Termination: The reaction can be stopped by the addition of hydrochloric acid.[6]

- Measurement: The formation of uric acid is quantified by measuring the increase in absorbance at approximately 295 nm.[4][5]
- Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC<sub>50</sub>) is calculated.[6]

## In Vivo Efficacy in Animal Models

**Tigulixostat** has been evaluated in animal models of hyperuricemia. A key model utilized is the urate oxidase knockout (Uox-KO) mouse, which mimics human hyperuricemia as these mice lack the enzyme that breaks down uric acid.[7]

Table 2: Preclinical In Vivo Study of **Tigulixostat**

| Animal Model | Treatment                            | Key Findings                                | Reference |
|--------------|--------------------------------------|---------------------------------------------|-----------|
| Uox-KO Mice  | Tigulixostat (20 mg/kg, oral gavage) | Effectively reduced serum uric acid levels. | [3]       |

The following diagram outlines a general workflow for evaluating anti-hyperuricemic agents in an animal model.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vivo hyperuricemia studies.

## Clinical Development

**Tigulixostat** has undergone a series of clinical trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

## Phase 1 Clinical Trials

Phase 1 studies were conducted in healthy subjects to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Tigulixostat**.

Table 3: Overview of Phase 1 Studies

| Study Design                  | Population    | Dosing                             | Key Findings                                                                          | Reference |
|-------------------------------|---------------|------------------------------------|---------------------------------------------------------------------------------------|-----------|
| Single Ascending Dose (SAD)   | Healthy Males | 10-600 mg                          | Well tolerated.<br>Dose-proportional increase in Cmax and AUC.                        | [8]       |
| Multiple Ascending Dose (MAD) | Healthy Males | 100-800 mg (once daily for 7 days) | Well tolerated.<br>Significant dose-dependent reduction in serum and urine uric acid. | [8]       |

Pharmacokinetic and Pharmacodynamic Results from Phase 1 Studies:

- Pharmacokinetics: The mean Cmax and AUClast of **Tigulixostat** increased in a dose-proportional manner.[8]
- Pharmacodynamics: A dose-dependent decrease in the 24-hour mean serum uric acid (Cmean,24) was observed. In the SAD study, the reduction from baseline ranged from 8.7% to 31.7%. [8] In the MAD study, the reduction from baseline on day 7 ranged from 53.5% to 91.2%. [8] The sUA lowering effect of 200 mg **Tigulixostat** was comparable to or greater than that of 80 mg febuxostat in the MAD study.[8]

## Phase 2 Clinical Trial (CLUE Study - NCT03934099)

A Phase 2, randomized, double-blind, placebo-controlled, dose-finding study was conducted to evaluate the efficacy and safety of **Tigulixostat** in gout patients with hyperuricemia.[9]

Table 4: Phase 2 CLUE Study Design

| Parameter              | Description                                                                                            |
|------------------------|--------------------------------------------------------------------------------------------------------|
| Objective              | To assess the efficacy and safety of different doses of Tigulixostat.[9]                               |
| Population             | Gout patients with serum uric acid (sUA) $\geq 8.0$ mg/dL to $\leq 12.0$ mg/dL.[9]                     |
| Interventions          | Tigulixostat 50 mg, 100 mg, 200 mg, or placebo, administered orally once daily for 12 weeks.[2]<br>[9] |
| Concomitant Medication | All patients received colchicine 0.6 mg daily for gout flare prophylaxis.[2][9]                        |
| Primary Endpoint       | Proportion of subjects achieving sUA $< 5$ mg/dL at week 12.[9]                                        |
| Secondary Endpoints    | Proportion of subjects achieving sUA $< 6$ mg/dL at week 12, and assessment of gout flares.[9]         |

Table 5: Key Efficacy Results from the Phase 2 CLUE Study at Week 12

| Treatment Group                       | Proportion of Patients with sUA < 5 mg/dL | Proportion of Patients with sUA < 6 mg/dL | Mean % Change in sUA from Baseline       | Reference |
|---------------------------------------|-------------------------------------------|-------------------------------------------|------------------------------------------|-----------|
| Tigulixostat 50 mg                    | 47%                                       | 59%                                       | -38.8% to -61.8%<br>(range across doses) | [10]      |
| Tigulixostat 100 mg                   | 45%                                       | 63%                                       | -38.8% to -61.8%<br>(range across doses) | [10]      |
| Tigulixostat 200 mg                   | 62%                                       | 78%                                       | -38.8% to -61.8%<br>(range across doses) | [10]      |
| Placebo                               | 3%                                        | 3%                                        | -                                        | [10]      |
| Febuxostat<br>(active control subset) | 23%                                       | 54%                                       | -                                        |           |

Safety and Tolerability from the Phase 2 CLUE Study:

- **Tigulixostat** was well-tolerated at all doses.[9]
- The incidence of treatment-emergent adverse events (TEAEs) was comparable between the **Tigulixostat** and placebo groups.[9]
- No serious TEAEs were reported.[9]
- The rate of gout flares requiring rescue treatment was similar across all treatment groups, including placebo.[9]

## Phase 3 Clinical Program

Based on the promising Phase 2 results, a multi-regional global Phase 3 clinical program for **Tigulixostat** has been initiated to further evaluate its efficacy and safety in a larger patient population.[1]

## Conclusion

**Tigulixostat** is a potent, non-purine selective xanthine oxidase inhibitor that has demonstrated significant sUA-lowering efficacy and a favorable safety profile in preclinical and clinical studies. The data from the Phase 2 clinical trial are particularly encouraging, showing a dose-dependent reduction in sUA levels in gout patients with hyperuricemia. The ongoing Phase 3 program will provide more definitive evidence of its clinical utility. **Tigulixostat** represents a promising new therapeutic option for the management of hyperuricemia and the treatment of gout.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [clinicaltrials.eu](https://clinicaltrials.eu) [clinicaltrials.eu]
- 2. Tigulixostat Promising for Patients with Gout & Hyperuricemia - The Rheumatologist [the-rheumatologist.org]
- 3. [file.medchemexpress.com](https://file.medchemexpress.com) [file.medchemexpress.com]
- 4. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 5. [scispace.com](https://scispace.com) [scispace.com]
- 6. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 7. [atlantisbioscience.com](https://atlantisbioscience.com) [atlantisbioscience.com]
- 8. [researchgate.net](https://researchgate.net) [researchgate.net]
- 9. Phase 2 Study Results from a Randomized, Double-blind, Placebo-controlled, Dose-finding Study to Evaluate Efficacy and Safety of Tigulixostat, a Novel Non-purine Selective Xanthine Oxidase Inhibitor, in Gout Patients with Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 10. Serum Urate-Lowering Efficacy and Safety of Tigulixostat in Gout Patients With Hyperuricemia: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Discovery and Development of Tigulixostat (LC350189): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3320960#tigulixostat-lc350189-discovery-and-development>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)